

# Application Note: Visualizing Intracellular Aluminum with Lumogallion using Confocal Microscopy

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## Compound of Interest

Compound Name: Lumogallion

Cat. No.: B1664157

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## Introduction

Aluminum is the most abundant metal in the earth's crust and is increasingly implicated in various cellular processes and pathologies. Accurate detection and visualization of intracellular aluminum are crucial for understanding its biological roles and toxicological effects.

**Lumogallion** [4-chloro-3-(2,4-dihydroxyphenylazo)-2-hydroxybenzene-1-sulphonic acid] is a highly sensitive and specific fluorescent probe for aluminum.[1][2] Upon binding to  $Al^{3+}$  ions, **Lumogallion** forms a stable 1:1 complex that emits a characteristic orange fluorescence, enabling the visualization of intracellular aluminum distribution.[1][3] This application note provides a detailed protocol for staining and imaging intracellular aluminum in cultured cells using **Lumogallion** with confocal laser scanning microscopy.

## Principle of Detection

**Lumogallion** is a fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to aluminum.[1] The mechanism involves the formation of a stable complex between the **Lumogallion** molecule and an aluminum ion. This complex can be excited by a standard 488 nm or 500 nm laser line, and it emits a broad fluorescence signal with a peak around 580-590 nm. This method allows for the sensitive and specific detection of aluminum within cellular compartments. The specificity of **Lumogallion** for aluminum is a key advantage,

with minimal interference from other biologically relevant ions at typical intracellular concentrations.

## Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of **Lumogallion** in intracellular aluminum imaging, compiled from various studies.

Parameter	Value	Source(s)
Lumogallion Concentration	5 $\mu$ M - 1 mM	
Incubation Time	30 - 60 minutes	
Excitation Wavelength ( $\lambda_{ex}$ )	~490-500 nm	
Emission Wavelength ( $\lambda_{em}$ )	~575-590 nm (peak)	
Staining Buffer	0.1 M Acetate Buffer (pH 5.2) or 50 mM PIPES (pH 7.4)	
Limit of Detection	Approximately 2 nM	

## Experimental Protocol

This protocol provides a step-by-step guide for staining cultured mammalian cells with **Lumogallion** to visualize intracellular aluminum.

## Materials

- **Lumogallion** (Tokyo Chemical Industry or equivalent)
- Dimethyl sulfoxide (DMSO) or 0.1 M Acetate Buffer (pH 5.2)
- Cell culture medium (e.g., RPMI 1640)
- Phosphate-buffered saline (PBS), pH 7.4
- Paraformaldehyde (PFA), 4% in PBS for fixation

- PIPES buffer (50 mM, pH 7.4)
- Nuclear counterstain (e.g., DAPI)
- Antifade mounting medium (e.g., ProLong™ Gold)
- Confocal laser scanning microscope with appropriate laser lines and detectors

## Stock Solution Preparation

- **Lumogallion** Stock Solution (10 mM): Prepare a 10 mM stock solution of **Lumogallion** in DMSO. Store in the dark at -20°C.
- Working Staining Solution (10 µM): On the day of the experiment, dilute the 10 mM **Lumogallion** stock solution to a final concentration of 10 µM in 0.1 M acetate buffer (pH 5.2) or 50 mM PIPES buffer (pH 7.4).

## Cell Culture and Treatment

- Seed cells on glass-bottom dishes or coverslips suitable for confocal microscopy and culture until they reach the desired confluency.
- Treat cells with the aluminum compound of interest at the desired concentration and for the appropriate duration. Include an untreated control group.

## Lumogallion Staining and Fixation

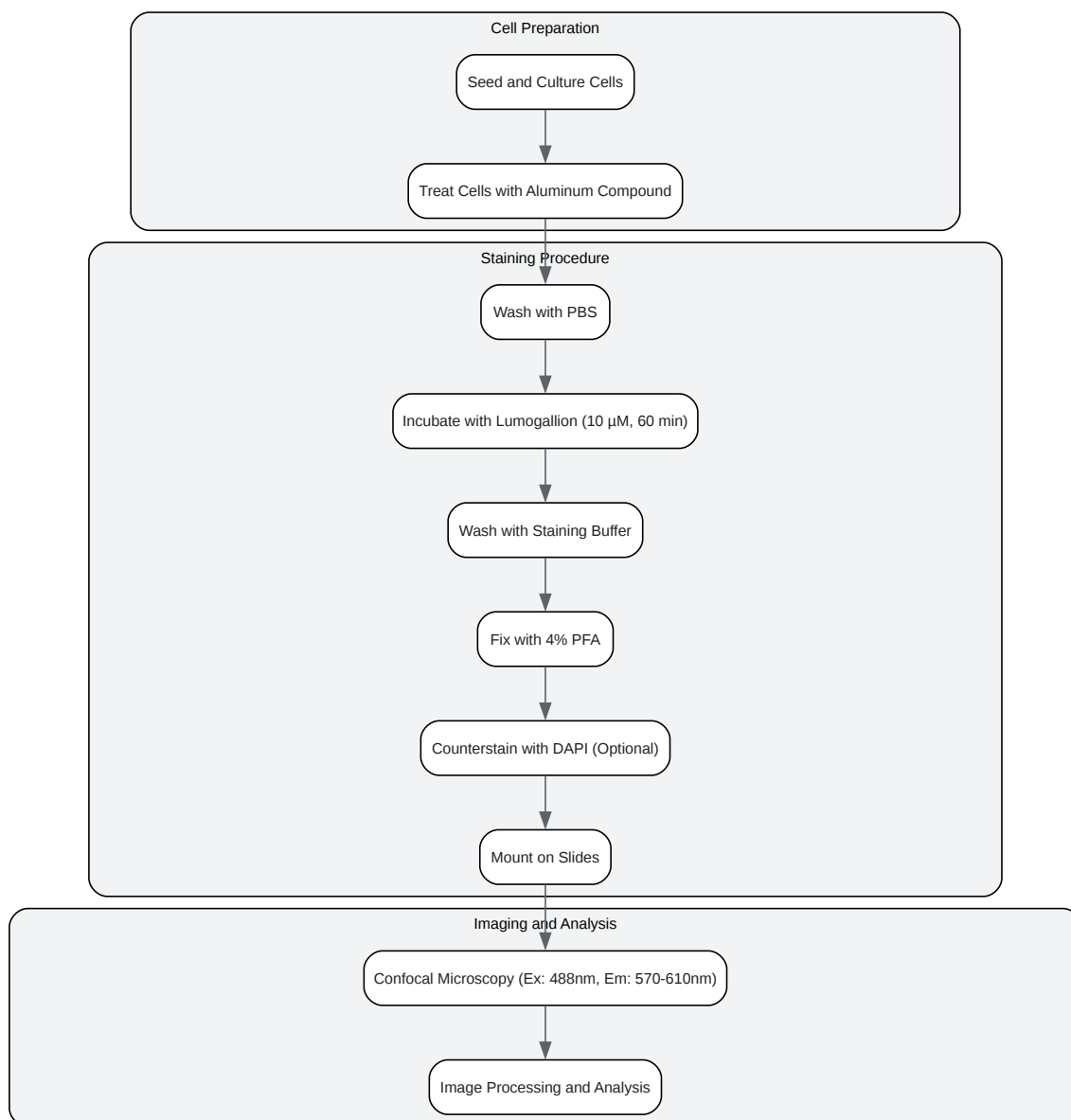
- Live Cell Staining:
  - Remove the culture medium and wash the cells twice with warm PBS.
  - Add the 10 µM **Lumogallion** working solution to the cells and incubate for 60 minutes at 37°C in the dark.
  - Wash the cells twice with the staining buffer (acetate or PIPES buffer) for 15 minutes each.
- Fixation:
  - After washing, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

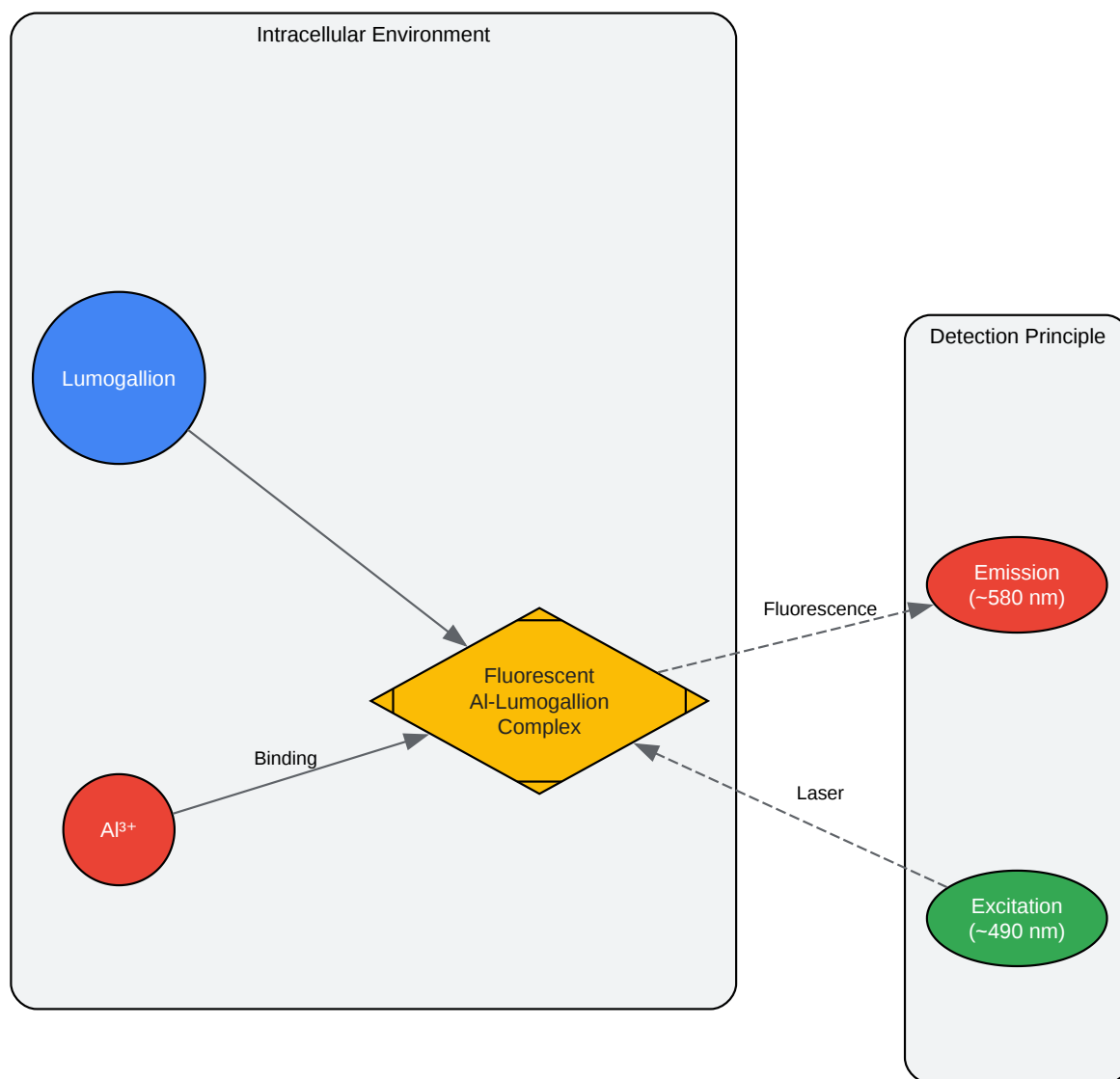
- Wash the cells three times with PBS.
- Nuclear Counterstaining (Optional):
  - If desired, incubate the fixed cells with a DAPI solution (e.g., 1 µg/mL in PBS) for 5-10 minutes.
  - Wash the cells three times with PBS.
- Mounting:
  - Mount the coverslips onto glass slides using an antifade mounting medium.

## Confocal Microscopy and Image Acquisition

- Allow the mounting medium to cure as per the manufacturer's instructions.
- Image the samples using a confocal laser scanning microscope.
- Imaging Parameters:
  - Excitation: Use a 488 nm or 505 nm laser line for **Lumogallion**.
  - Emission: Collect the emission signal between 520 nm and 650 nm, with a peak detection around 580 nm.
  - DAPI (if used): Excite with a 405 nm laser and collect emission between 430-470 nm.
  - Pinhole: Set the pinhole to 1 Airy unit to ensure confocality and optimal resolution.
  - Detector Gain and Laser Power: Adjust to achieve a good signal-to-noise ratio while avoiding saturation of the detector. Use the same settings for all experimental groups to allow for comparison.
- Acquire z-stacks to enable 3D reconstruction of intracellular aluminum distribution.

## Experimental Workflow Diagram





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